molecular formula C12H11ClO2 B2926367 3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287315-82-4

3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2926367
CAS No.: 2287315-82-4
M. Wt: 222.67
InChI Key: TWFMYQCAPDQTOR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol . It features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a .

    Introduction of the 2-chlorophenyl group: This step involves the use of appropriate chlorinated aromatic compounds under specific reaction conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity to various biological targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of a rigid bicyclo[1.1.1]pentane core and a 2-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-9-4-2-1-3-8(9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFMYQCAPDQTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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